molecular formula C16H18O3 B5775054 4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one

4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one

Cat. No.: B5775054
M. Wt: 258.31 g/mol
InChI Key: UWVOUDIQIGKCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is an organic compound with the molecular formula C16H18O3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-hydroxy-2H-chromen-2-one with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, making it a subject of study in pharmacology and biochemistry.

    Medicine: It has potential therapeutic applications due to its biological properties, such as anti-inflammatory and antioxidant activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 4-position and the 3-methyl-2-butenyl group at the 7-position distinguishes it from other similar compounds and can result in different pharmacological and chemical properties .

Properties

IUPAC Name

4-ethyl-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-12-9-16(17)19-15-10-13(5-6-14(12)15)18-8-7-11(2)3/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOUDIQIGKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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